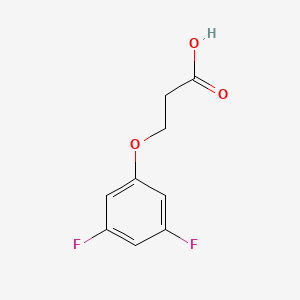

3-(3,5-Difluorophenoxy)propanoic acid

説明

Significance of Fluorine in Organic Chemistry and Chemical Biology

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. The high electronegativity of fluorine, coupled with its small size, often leads to increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which can facilitate passage through biological membranes. These attributes have made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.

General Overview of Aryloxypropanoic Acid Class

Aryloxypropanoic acids are a class of organic compounds characterized by a propanoic acid moiety linked to an aryl group through an ether linkage. This structural framework is found in a variety of biologically active molecules. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the aryloxy portion provides a versatile platform for structural modification to fine-tune activity and selectivity.

Positioning of 3-(3,5-Difluorophenoxy)propanoic Acid as a Key Research Scaffold

This compound emerges as a compound of interest at the intersection of these two important classes. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its potential for specific interactions. This strategic fluorination, combined with the inherent reactivity of the aryloxypropanoic acid core, positions this compound as a valuable building block, or scaffold, for the synthesis of more complex and potentially bioactive molecules.

Research Scope and Aims of the Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical properties, synthesis, and its application as a research tool. The subsequent sections will detail its structural features, methods of preparation, and its role as a key intermediate in the synthesis of other compounds, thereby highlighting its importance in the field of chemical synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,5-difluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDIMXHZLXGAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,5 Difluorophenoxy Propanoic Acid

Historical Evolution of Preparative Routes for Aryloxypropanoic Acids

The development of synthetic routes for aryloxypropanoic acids has been driven by their significance in various fields, including their use as agrochemicals and as crucial intermediates in the pharmaceutical industry. researchgate.net Historically, methods for preparing compounds like 2-methyl-2-aryloxypropanoic acid derivatives, which share the core aryloxyalkanoic acid moiety, have relied on a few common approaches. thieme-connect.com

Early and widely recognized methods included the alkylation of phenols with reagents like ethyl 2-bromo-2-methylpropanoate, followed by a hydrolysis step to yield the final carboxylic acid. thieme-connect.com This approach, while effective for research-scale synthesis, presented challenges on an industrial scale, primarily due to the formation of methacrylate (B99206) byproducts and subsequent polymerization, which could coat equipment and complicate purification. thieme-connect.com An alternative classical route is the Bargellini reaction, which utilizes 1,1,1-trichloro-2-methyl-2-propanol. thieme-connect.com This method avoids the issue of methacrylate formation and eliminates a hydrolysis step, offering a more direct path to the acid. thieme-connect.com Over time, the focus of synthetic development has shifted towards creating more general, safe, and efficient methods that can be reliably scaled up for multi-kilogram production, leading to the refinement of classical techniques and the exploration of novel catalytic systems. thieme-connect.com

Classical Synthetic Approaches

The preparation of 3-(3,5-difluorophenoxy)propanoic acid can be achieved through several fundamental organic reactions. These classical methods form the bedrock of its synthesis and are widely documented in chemical literature.

The Williamson ether synthesis is a cornerstone of ether formation and is readily adapted for producing aryloxypropanoic acids. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.orgyoutube.com

In the context of this compound, the synthesis involves the reaction of a 3,5-difluorophenoxide ion with a suitable three-carbon alkyl halide bearing a carboxylic acid or ester group. A common approach is the reaction of 3,5-difluorophenol (B1294556) with a halopropanoic acid, such as 3-bromopropanoic acid or 3-chloropropanoic acid, under basic conditions. The base, typically a carbonate or hydroxide (B78521) salt like potassium carbonate or sodium hydroxide, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then displaces the halide from the propanoic acid derivative. youtube.com The reaction is often heated to facilitate the ether linkage formation.

Table 1: Reaction Components for Williamson Ether Synthesis Adaptation

| Role | Compound Name | Structure |

|---|---|---|

| Phenol | 3,5-Difluorophenol | F-C6H3(F)-OH |

| Alkyl Halide | 3-Bromopropanoic acid | Br-CH2CH2COOH |

| Base | Potassium Carbonate | K2CO3 |

The Michael addition, or conjugate addition, provides an alternative pathway for forming the carbon-oxygen bond central to the aryloxypropanoic acid structure. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For the synthesis of this compound, the 3,5-difluorophenoxide ion serves as the nucleophile. This is typically generated in situ from 3,5-difluorophenol and a suitable base. The phenoxide then attacks an acrylic acid ester, such as methyl acrylate (B77674) or ethyl acrylate. The reaction proceeds to form an intermediate ester, 3-(3,5-difluorophenoxy)propanoate. The final step of the synthesis is the hydrolysis of this ester, usually under acidic or basic conditions, to cleave the ester group and yield the desired carboxylic acid. orgsyn.org This multi-step, one-pot process can be an efficient method for constructing the target molecule. nih.gov

Table 2: Key Steps in Michael Addition Strategy

| Step | Reactants | Product |

|---|---|---|

| 1. Michael Addition | 3,5-Difluorophenol, Methyl Acrylate, Base | Methyl 3-(3,5-difluorophenoxy)propanoate |

| 2. Hydrolysis | Methyl 3-(3,5-difluorophenoxy)propanoate, Acid/Base | this compound |

A reliable and common synthetic strategy involves the oxidation of a precursor alcohol. passmyexams.co.uk This two-step approach first requires the synthesis of the corresponding alcohol, 3-(3,5-difluorophenoxy)propan-1-ol, followed by its oxidation to the carboxylic acid.

The precursor alcohol can be prepared via the Williamson ether synthesis, reacting 3,5-difluorophenol with 3-chloro-1-propanol (B141029) or a similar haloalcohol. Once the alcohol is obtained and purified, it is subjected to oxidation. A variety of oxidizing agents can be employed to convert a primary alcohol to a carboxylic acid. passmyexams.co.uk For instance, the oxidation of the related isomer 3-(2,5-difluorophenoxy)propan-1-ol to its corresponding propanoic acid was successfully achieved with a 79% yield using potassium peroxymonosulfate (B1194676) (Oxone) in the presence of 2-iodobenzoic acid (IBX) as a catalyst. Other common oxidizing agents for this transformation include chromium-based reagents like potassium dichromate acidified with sulfuric acid. passmyexams.co.uk Careful control of reaction conditions is necessary to ensure complete oxidation to the carboxylic acid and avoid the formation of the intermediate aldehyde as the major product. passmyexams.co.uk

Table 3: Example of Precursor Alcohol Oxidation

| Precursor | Oxidizing Agent | Catalyst | Solvent | Product |

|---|

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalysts to facilitate reactions under milder conditions and with greater control. For the synthesis of aryloxypropanoic acids, several catalytic approaches have proven beneficial.

Phase-Transfer Catalysis: In adaptations of the Williamson ether synthesis, phase-transfer catalysts (PTCs) can significantly enhance reaction rates and yields. The reaction often involves a phenoxide salt that is soluble in an aqueous phase and an alkyl halide that is soluble in an organic phase. A PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, where it can react with the alkyl halide. youtube.com This technique avoids the need for harsh, anhydrous conditions and can lead to cleaner reactions.

Biocatalysis: Emerging strategies include the use of enzymes to catalyze key steps. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been shown to catalyze Michael additions and subsequent hydrolysis in a one-pot process under mild conditions. nih.gov These biocatalytic methods offer the potential for high selectivity and are aligned with the principles of green chemistry. nih.gov

Stereoselective Synthesis of Related Chiral Analogues

While specific literature on the stereoselective synthesis of this compound is not extensively available, the synthesis of chiral analogues of phenoxypropanoic acids can be achieved through established methodologies. These methods are broadly applicable and provide a framework for obtaining enantiomerically pure forms of related compounds.

One primary approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral propanoic acid derivatives, oxazolidinones, as introduced by Evans, are common chiral auxiliaries. For instance, an N-acyl oxazolidinone can undergo diastereoselective alkylation to introduce the phenoxy group. Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral amides, which then direct subsequent alkylation reactions with high diastereoselectivity. onepetro.orgnih.gov

Another significant method is enzymatic resolution . This technique utilizes enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a racemic ester of a related 3-hydroxy-3-phenylpropanoate has been successfully resolved using lipases, where one enantiomer is hydrolyzed to the corresponding carboxylic acid while the other remains as an ester. researchgate.net This approach could be adapted for the resolution of a racemic mixture of this compound or its ester precursor. Lipases from Candida rugosa have shown effectiveness in the enantioselective biotransformation of building blocks for other phenoxy derivatives. merckmillipore.comgoogle.com

Asymmetric catalysis represents a third powerful strategy. In this approach, a chiral catalyst is used to create the desired stereocenter. While specific examples for this compound are not prominent, asymmetric hydrogenation of a suitable prochiral precursor or an asymmetric Michael addition to an α,β-unsaturated ester are plausible routes that could be explored.

| Method | Principle | Potential Application to Chiral Analogues |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Diastereoselective alkylation of an oxazolidinone or pseudoephedrine amide with a 3,5-difluorophenoxy-containing electrophile. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of a racemic ester of this compound using a lipase. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a new stereocenter with high enantioselectivity. | Asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or asymmetric conjugate addition of 3,5-difluorophenol. |

Principles of Green Chemistry in Synthetic Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key area of focus is the use of biocatalysis . As mentioned in the context of stereoselective synthesis, enzymes can be used to carry out reactions under mild conditions (aqueous media, ambient temperature and pressure) with high selectivity. nih.gov For the synthesis of phenoxypropanoic acids, biocatalysts could be employed for steps such as hydroxylation of a precursor or the enzymatic synthesis of the entire molecule, as has been explored for other phenylpropionic acids. researchgate.net

The selection of greener solvents is another crucial aspect. Traditional Williamson ether synthesis, a likely method for preparing the ether linkage in the target molecule, often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have environmental and health concerns. Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic and have a better environmental profile. sigmaaldrich.com Polyethylene glycol (PEG) can also serve as a substitute for solvents like DMF and DMSO. merckmillipore.com In some cases, solvent-free reactions can be developed, further reducing environmental impact. researchgate.net

The development of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. For the etherification step, instead of using a stoichiometric amount of a strong base, catalytic methods are being developed. Iron chlorides, for example, have been used as catalysts for the etherification of benzyl (B1604629) alcohols in green solvents like propylene (B89431) carbonate. nih.govacs.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Biocatalysis | Use of enzymes for selective transformations under mild conditions. | Enzymatic resolution of a racemic precursor or biocatalytic hydroxylation. nih.gov |

| Greener Solvents | Replacement of hazardous solvents with more environmentally benign alternatives. | Use of 2-MeTHF or CPME instead of DMF in the ether synthesis step. sigmaaldrich.com |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts. | Iron-catalyzed etherification of 3,5-difluorophenol. nih.govacs.org |

Challenges and Optimization in Synthetic Pathways

The synthesis of this compound, likely proceeding through a Williamson ether synthesis or a similar nucleophilic substitution, presents several challenges that require careful optimization.

A primary challenge in the synthesis is maximizing the yield and reaction efficiency. The Williamson ether synthesis, which involves the reaction of an alkoxide (from 3,5-difluorophenol) with a halo-propanoic acid derivative, can be prone to side reactions, such as elimination reactions of the alkyl halide.

To enhance the yield, several strategies can be employed:

Optimization of Reaction Conditions : The choice of base, solvent, temperature, and reaction time is critical. Strong, non-nucleophilic bases are often preferred to generate the phenoxide. The use of polar aprotic solvents can accelerate the SN2 reaction. numberanalytics.com Microwave-assisted synthesis has also been shown to improve reaction rates and yields in Williamson ether syntheses. francis-press.com

Phase-Transfer Catalysis : In reactions involving two immiscible phases (e.g., an aqueous phase with the phenoxide and an organic phase with the alkyl halide), a phase-transfer catalyst can facilitate the reaction by transporting the nucleophile into the organic phase, thereby increasing the reaction rate and yield. numberanalytics.com

Choice of Leaving Group : The nature of the leaving group on the propanoic acid derivative is important. Iodides are typically more reactive than bromides, which are more reactive than chlorides, but they are also more expensive. Tosylates can also be excellent leaving groups.

The purification and isolation of the final product in high purity and on a large scale is another significant challenge. Common impurities may include unreacted starting materials and byproducts from side reactions.

Standard purification techniques for carboxylic acids include:

Crystallization : This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield. For related phenoxypropionic acid esters, recrystallization from solvents like hexane (B92381) or toluene (B28343) has been shown to be effective. google.com

Extraction : Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to extract the carboxylic acid as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

Chromatography : For laboratory-scale purification or for removing closely related impurities, column chromatography can be used.

Membrane-Based Techniques : For industrial-scale production, membrane-based techniques like electrodialysis are being explored for the recovery and purification of carboxylic acids from reaction mixtures or fermentation broths. nih.govnih.gov

The selection of reagents with a lower environmental impact is a key consideration for a sustainable synthetic process.

Bases : Instead of using hazardous and moisture-sensitive bases like sodium hydride, milder bases such as potassium carbonate can often be used, especially with more reactive alkylating agents.

Alkylating Agents : While alkyl halides are common, other alkylating agents with better environmental profiles could be considered. For example, the use of dimethyl carbonate as a green methylating agent is well-established. Although not directly applicable here, it illustrates the trend towards more benign reagents.

Catalysts : As mentioned earlier, the use of non-toxic and abundant metal catalysts, such as iron, is preferable to catalysts based on precious or toxic metals. nih.govacs.org

Methodological Aspects of Analytical Characterization for Compound Purity and Structure

The unambiguous characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

1H NMR : This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propanoic acid chain, and the acidic proton of the carboxylic acid. The splitting patterns of the methylene groups would provide connectivity information.

13C NMR : This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carboxylic acid carbon, the carbons of the propanoic acid chain, and the aromatic carbons. The carbons attached to fluorine would show characteristic splitting due to C-F coupling.

19F NMR : This is a crucial technique for fluorinated compounds, providing a direct way to observe the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms in the 3,5-difluoro-substituted ring.

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula. The fragmentation pattern can provide structural information, for example, by showing the loss of the carboxylic acid group or cleavage of the ether bond.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying functional groups. Key absorptions for this compound would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretching for the ether linkage, as well as absorptions characteristic of the aromatic ring and C-F bonds.

Chromatographic Methods :

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the compound. By using a suitable column and mobile phase, the target compound can be separated from any impurities, and the purity can be quantified.

Gas Chromatography (GC) : For volatile derivatives of the carboxylic acid (e.g., its methyl ester), GC can be used for purity analysis.

| Analytical Technique | Information Provided | Expected Observations for this compound |

| 1H NMR | Proton environment and connectivity | Signals for aromatic, methylene, and carboxylic acid protons with characteristic splitting. |

| 13C NMR | Carbon skeleton | Signals for carbonyl, aliphatic, and aromatic carbons; C-F coupling. |

| 19F NMR | Fluorine environment | A single resonance for the two equivalent fluorine atoms. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to C9H8F2O3 and characteristic fragment ions. |

| IR Spectroscopy | Functional groups | Broad O-H stretch, C=O stretch, C-O stretch, aromatic and C-F absorptions. |

| HPLC | Purity assessment | A major peak corresponding to the product, with minor peaks for impurities. |

Chemical Reactivity and Transformation of 3 3,5 Difluorophenoxy Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of transformations, including esterification, amidation, and decarboxylation.

The carboxylic acid functionality of 3-(3,5-difluorophenoxy)propanoic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. The kinetics of esterification of structurally similar propanoic acids have been studied, revealing that the reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsjptcp.com For instance, increasing the temperature and catalyst concentration generally leads to an increased rate of ester formation. ceon.rs

Studies on the esterification of propanoic acid with various alcohols have shown that the reaction typically follows second-order kinetics. jptcp.comabo.fi The activation energy for the esterification of propanoic acid with 1-propanol has been determined to be 11.36 kJ/mol. ceon.rsresearchgate.net While specific kinetic data for this compound is not extensively documented in the reviewed literature, the general principles of propanoic acid esterification are applicable.

| Factor | Effect on Reaction Rate | Source |

|---|---|---|

| Temperature | Increase | ceon.rs |

| Catalyst Concentration | Increase | ceon.rs |

| Acid/Alcohol Molar Ratio | Increase | researchgate.net |

The carboxylic acid group can also be transformed into an amide by reaction with an amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

While specific examples of amidation reactions involving this compound are not detailed in the provided search results, the general methodologies for peptide bond formation are well-established and would be applicable. The synthesis of various amide derivatives from related propanoic acid structures has been reported, often involving the initial conversion of the carboxylic acid to a more reactive species like an acid chloride or by using standard peptide coupling protocols.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For aromatic carboxylic acids, this transformation often requires high temperatures and can be facilitated by the presence of a catalyst. google.com Photoredox catalysis in combination with a cobalt catalyst has been shown to effect the decarboxylative elimination of carboxylic acids to form olefins. unl.edu The efficiency of such reactions can be influenced by the choice of base and solvent. unl.edu While specific studies on the decarboxylation of this compound were not found, the general principles suggest that under appropriate oxidative or thermal conditions, this compound could undergo decarboxylation.

Reactivity of the Ether Linkage (e.g., Cleavage Reactions, Rearrangements)

Ethers are generally stable functional groups but can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). openstax.orgmasterorganicchemistry.comlibretexts.org The cleavage of aryl alkyl ethers, such as this compound, proceeds via nucleophilic substitution. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com

The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen atom. For aryl alkyl ethers, the cleavage typically yields a phenol (B47542) and an alkyl halide because the aryl C-O bond is stronger and less susceptible to cleavage due to the sp² hybridization of the carbon and resonance effects. libretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 3,5-difluorophenol (B1294556) and 3-bromopropanoic acid. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group. openstax.orgmasterorganicchemistry.com

Reactivity of the Difluorobenzene Moiety

The difluorobenzene ring is an electron-deficient aromatic system due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This deactivation influences its susceptibility to electrophilic aromatic substitution.

In electrophilic aromatic substitution (S(_E)Ar) reactions, the incoming electrophile attacks the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are dictated by the directing effects of the substituents already present on the ring. The fluorine atoms are deactivating yet ortho, para-directing due to a combination of their strong electron-withdrawing inductive effect and weaker electron-donating resonance effect. wikipedia.org The phenoxypropanoic acid group is also generally considered to be an ortho, para-director.

For this compound, the two fluorine atoms are situated meta to each other. The positions ortho and para to the phenoxypropanoic acid group (positions 2, 4, and 6) are activated by this group. However, the fluorine atoms at positions 3 and 5 will deactivate the ring towards electrophilic attack. The directing effects of the substituents would need to be considered collectively to predict the most likely site of substitution. The positions ortho to the phenoxy group (2 and 6) and the position para to it (4) are the most likely candidates for substitution, with the steric hindrance at the ortho positions also playing a role.

| Substituent | Effect on Reactivity | Directing Effect | Source |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para | wikipedia.org |

| -OR (Alkoxy) | Activating | Ortho, Para | mnstate.edu |

Nucleophilic Aromatic Substitution Considerations and Mechanisms

The aromatic ring of this compound is moderately activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms. While not as strongly activating as nitro groups, the fluorine substituents lower the electron density of the ring, making it susceptible to attack by strong nucleophiles. wikipedia.orglibretexts.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system. In the second, typically rapid step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.

For this compound, nucleophilic attack would preferentially occur at the carbon atoms bearing the fluorine atoms (C3 and C5). The ether group at the C1 position is less likely to be a leaving group. Studies on similarly activated systems, such as 1,3,5-trifluorotrinitrobenzene and 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that fluorine atoms on highly electron-deficient rings can be displaced by a variety of nucleophiles. beilstein-journals.orgrsc.org Strong nucleophiles like alkoxides, thiolates, and amines are potential candidates for reacting with this compound under appropriate conditions, leading to the substitution of one of the fluorine atoms.

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Methoxide (CH₃O⁻) | 3-(3-fluoro-5-methoxyphenoxy)propanoic acid | Sodium methoxide in methanol, elevated temperature |

| Ammonia (NH₃) | 3-(3-amino-5-fluorophenoxy)propanoic acid | Aqueous ammonia, high pressure, elevated temperature |

| Thiophenoxide (C₆H₅S⁻) | 3-(3-fluoro-5-(phenylthio)phenoxy)propanoic acid | Sodium thiophenoxide in a polar aprotic solvent (e.g., DMF) |

Intramolecular Cyclization Reactions (e.g., Lactone Formation)

The structure of this compound is conducive to intramolecular cyclization to form a lactone, which is a cyclic ester. libretexts.org This type of reaction is an intramolecular version of Fischer esterification. Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. rsc.org

The ether oxygen atom, acting as an intramolecular nucleophile, can then attack this activated carbonyl carbon. Given the three-carbon chain separating the ether linkage and the carboxylic acid, this cyclization would result in the formation of a six-membered ring, a thermodynamically favorable process. Subsequent proton transfers and elimination of a water molecule would yield a dihydrocoumarin derivative. While specific studies on the lactonization of this compound are not widely documented, the general principles of acid-catalyzed lactonization are well-established for related structures. nih.govresearchgate.net

| Reactant | Product | Catalyst/Conditions | Reaction Type |

|---|---|---|---|

| This compound | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-2-one | Strong acid (e.g., H₂SO₄), heat | Intramolecular Esterification (Lactonization) |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can occur at several sites within the molecule, including the propanoic acid side chain and the aromatic ring. The specific pathway and resulting products depend heavily on the reagents and conditions employed.

Oxidation: The propanoic acid side chain can undergo oxidation. For instance, β-oxidation of the side chain is a known degradation pathway for some phenoxyalkanoic acids, which would shorten the chain by two carbons. nih.gov The aromatic ring is generally resistant to oxidation due to the deactivating effect of the fluorine atoms. However, under very harsh oxidative conditions, such as with advanced oxidation processes (AOPs) like the Fenton reaction, the aromatic ring can be hydroxylated and eventually cleaved, leading to the formation of fluorinated phenol derivatives and ultimately mineralization. nih.gov The ether linkage can also be a site of oxidative cleavage.

Reduction: The carboxylic acid group is the most readily reducible functional group in the molecule. It can be reduced to a primary alcohol, 3-(3,5-difluorophenoxy)propan-1-ol, using common reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The aromatic ring is more difficult to reduce. Catalytic hydrogenation of the benzene ring would require high pressures and specialized catalysts. Reductive cleavage of the C-F bonds (hydrodefluorination) is also a possible but challenging transformation, typically requiring specific electrochemical or organometallic catalysis methods. rsc.org

| Reaction Type | Reagent/Condition | Affected Moiety | Potential Product(s) |

|---|---|---|---|

| Oxidation | Strong oxidants (e.g., Fenton's reagent) | Aromatic Ring / Side Chain | 3,5-Difluorophenol, ring-opened products |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid | 3-(3,5-Difluorophenoxy)propan-1-ol |

| Reduction | Catalytic Hydrogenation (Harsh) | Aromatic Ring | 3-(3,5-Difluorocyclohexyloxy)propanoic acid |

| Reduction | Electrocatalysis | C-F Bonds | 3-(3-Fluorophenoxy)propanoic acid / 3-Phenoxypropanoic acid |

Structure Activity Relationship Sar Studies of 3 3,5 Difluorophenoxy Propanoic Acid and Its Derivatives

Foundational Design Principles for Compound Derivatization

The central tenet of SAR is that a molecule's biological activity is intrinsically linked to its chemical structure. youtube.com Therefore, strategic modifications to a lead compound, such as 3-(3,5-Difluorophenoxy)propanoic acid, can systematically alter its pharmacological profile. The primary goal of derivatization is to enhance desired properties like potency and selectivity while improving pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). youtube.com

Key design strategies include:

Isosteric and Bioisosteric Replacement: Swapping functional groups with others that have similar steric and electronic properties to improve activity or metabolic stability.

Homologation: Systematically increasing the length of alkyl chains to probe the size and nature of binding pockets.

Functional Group Modification: Altering or introducing functional groups to modulate polarity, solubility, and the potential for hydrogen bonding. For instance, adding polar or charged groups can improve aqueous solubility. youtube.com

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity for a target receptor.

These principles are applied iteratively, with each new derivative providing data that refines the understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

| Design Principle | Objective | Common Structural Modification | Example Rationale |

|---|---|---|---|

| Increase Potency | Enhance binding affinity with the biological target. | Introduce groups that form strong interactions (e.g., hydrogen bonds, hydrophobic interactions). youtube.com | Adding a hydroxyl group to form a new hydrogen bond with a receptor. |

| Improve ADME Profile | Optimize absorption, distribution, metabolism, and excretion. | Add polar groups to increase solubility; reduce lipophilicity to decrease efflux transporter interaction. youtube.com | Replacing a methyl group with a carboxylic acid to enhance water solubility. |

| Enhance Metabolic Stability | Block sites of metabolic action to increase the compound's half-life. | Introduce fluorine or other blocking groups at metabolically labile positions. youtube.com | Substituting a hydrogen atom on an aromatic ring with fluorine to prevent oxidative metabolism. youtube.com |

| Increase Selectivity | Minimize off-target effects by designing compounds that bind preferentially to the desired target. | Exploit structural differences between the target and off-target proteins. | Modifying a side chain to fit a unique sub-pocket in the target enzyme but not in related enzymes. |

Impact of Fluorine Substitutions on Molecular Interactions and Properties

The inclusion of fluorine atoms, as seen in the 3,5-difluoro substitution pattern of the parent compound, is a deliberate and powerful strategy in medicinal chemistry. nih.gov Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can profoundly influence a molecule's properties without significantly increasing its size. nih.govajrconline.org

The key impacts of fluorine substitution include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with biological targets. ajrconline.org

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. ajrconline.org Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the compound's biological half-life. youtube.commdpi.com

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with receptor sites. It can also enhance hydrophobic interactions by modifying the electronic profile of an adjacent aromatic ring.

Altered Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. ajrconline.org This can lead to better absorption and transport of the drug in vivo. ajrconline.org

In the context of phenylpropanoic acids, introducing fluorine atoms has been shown to be an effective method for developing potent peroxisome proliferator-activated receptor (PPAR) pan agonists. nih.gov

| Property Affected | Effect of Fluorine | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy prevents enzymatic cleavage (e.g., P450 oxidation). | youtube.commdpi.comchimia.ch |

| Binding Affinity | Often Increased | Can form unique polar and electrostatic interactions with protein targets. | nih.gov |

| Lipophilicity | Increased | Fluorine is lipophilic, which can improve membrane permeability and bioavailability. | ajrconline.orgchimia.ch |

| Acidity/Basicity (pKa) | Altered | Strong inductive electron-withdrawing effect modifies the pKa of nearby functional groups. | ajrconline.org |

| Conformation | Influenced | Stereoelectronic effects of the C-F bond can favor specific molecular conformations. | ajrconline.org |

Systemic Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain is a critical component of the this compound scaffold, providing a key acidic functional group for interaction with biological targets. Modifications to this chain can significantly impact binding affinity and functional activity. Research on related phenylpropanoic acid derivatives has shown that altering the linker between the aromatic core and the acidic headgroup is a viable strategy for modulating activity. nih.gov

Systematic modifications can include:

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., to acetic or butanoic acid) helps determine the optimal distance between the phenoxy ring and the carboxylate group for target engagement.

Introduction of Rigidity: Incorporating double bonds (e.g., propenoic acid) or cyclic structures can restrict conformational flexibility, potentially leading to higher affinity and selectivity.

Substitution on the Alkyl Chain: Adding substituents, such as methyl or hydroxyl groups, can create new chiral centers and probe for specific steric or hydrogen-bonding interactions within the binding site.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups like tetrazoles or hydroxamic acids can alter potency, selectivity, and pharmacokinetic properties.

For example, in a series of phenylpropanoic acid derivatives, replacing the commonly used ether linker with acetylene, ethylene, or propyl linkers had significant effects on their activity as PPARα/γ dual agonists. nih.gov Similarly, studies on other molecules have shown that C-terminal modifications can decrease binding affinity, highlighting the essential role of this part of the molecule. nih.gov

Systematic Modifications of the Phenoxy Aromatic Moiety

The 3,5-difluorophenoxy ring serves as the primary scaffold for orienting the propanoic acid side chain and can engage in crucial hydrophobic and aromatic interactions within a receptor's binding pocket. Modifying this ring is a key strategy for refining SAR. The number, type, and position of substituents on the aromatic ring can dramatically influence activity.

Key modification approaches include:

Varying Halogen Substitution: Exploring other halogens (Cl, Br) or different fluorine substitution patterns (e.g., 2,5-difluoro, 3,4,5-trifluoro) can fine-tune the electronic and lipophilic properties of the ring.

Introducing Alkyl or Alkoxy Groups: Adding small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can probe for hydrophobic pockets and alter the molecule's metabolic profile.

Adding Hydrogen Bond Donors/Acceptors: Incorporating groups like hydroxyl (-OH), amino (-NH2), or cyano (-CN) can introduce new hydrogen bonding capabilities. Studies on other aromatic acids have shown that the position and number of hydroxyl groups can have a dramatic effect on biological activity. nih.gov For instance, 3,5-dihydroxybenzoic acid exhibits strong antioxidant activity, whereas 4-hydroxybenzoic acid shows poor activity. nih.gov

Ring Scaffolding Changes: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can significantly alter the compound's geometry, electronic distribution, and potential for new interactions. humanjournals.com

The combination of the aromatic ring and the propanoic acid group can be critical for binding, as seen in studies showing their joint effect on inducing the binding of drugs to serum albumin. nih.gov

Exploration of Stereochemical Influences on Molecular Recognition

When modifications to the propanoic acid side chain or other parts of the molecule create a chiral center, the resulting stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over the other.

Eutomer vs. Distomer: The more active isomer is termed the eutomer, while the less active one is the distomer. The ratio of their activities is known as the eudismic ratio. In many cases, the distomer is inactive or may even contribute to off-target effects.

Stereoselective Binding and Uptake: The three-dimensional arrangement of atoms is critical for a molecule to fit correctly into its binding site. nih.gov Furthermore, molecular transport systems can be stereoselective, leading to preferential uptake of one isomer into cells. nih.gov

Impact on Drug Development: Understanding stereochemical influences is crucial. Synthesizing and testing enantiomerically pure compounds is essential for accurate SAR assessment and developing safer, more effective drugs.

Molecular modeling can provide insights into the structural and stereochemical requirements for effective interaction with a biological target, helping to explain why one isomer is more active than another. nih.gov

Methodologies for Combinatorial Synthesis and Library Generation in SAR Studies

To efficiently explore the vast chemical space created by the systematic modifications described above, modern drug discovery relies on combinatorial chemistry. ijpsr.com This approach enables the rapid synthesis of large numbers of distinct but structurally related molecules, known as a chemical library. ijpsr.comimperial.ac.uk These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity.

| Methodology | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Parallel Synthesis | Compounds are synthesized in separate reaction vessels (e.g., wells of a microtiter plate). | Structure of each compound is known; no deconvolution needed. | Lower throughput compared to mix-and-split; suitable for smaller, focused libraries. | imperial.ac.uknih.gov |

| Mixed (Split-Pool) Synthesis | Resin beads are split, coupled with different building blocks, and then pooled together for subsequent reaction steps. | Can generate enormous libraries (millions of compounds) quickly. | Active "hits" are mixtures, requiring complex deconvolution to identify the active structure. | imperial.ac.uknih.gov |

| Solid-Phase Organic Synthesis (SPOS) | Molecules are built on a solid support (e.g., polymer beads), simplifying purification as excess reagents are washed away. | Facilitates automation and purification. | Requires a linker to attach the starting material to the solid support; reaction monitoring can be challenging. | imperial.ac.uk |

| Flow Chemistry | Reagents are pumped through reactors in continuous streams, allowing for rapid and automated synthesis. | Extremely fast synthesis times; can generate hyperdiverse libraries in hours. | Requires specialized equipment; optimization of flow conditions can be complex. | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By building a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods align a set of active molecules and calculate their steric and electrostatic fields. A statistical model is then generated to correlate variations in these fields with changes in biological activity. researchgate.netnih.gov

Model Validation: A robust QSAR model must be rigorously validated. Key statistical parameters include the correlation coefficient (r²) for the training set and, more importantly, the cross-validated correlation coefficient (q²), which assesses the model's predictive power. mdpi.comnih.gov

Predictive Analytics: The resulting 3D-QSAR model generates contour maps that visualize regions in space where specific properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, sterically favored group is desired in one area, while an electropositive group is favored in another. These maps provide intuitive, actionable insights for designing the next generation of more potent derivatives. researchgate.net

QSAR serves as a crucial bridge between experimental data and rational drug design, enabling a more efficient and targeted exploration of the SAR for compounds like this compound.

General Principles of Molecular Target Interaction for Aryloxypropanoic Acid Scaffolds

The aryloxypropanoic acid scaffold is a common motif in a variety of biologically active compounds. The interaction of these molecules with their biological targets is largely governed by the interplay between the acidic propanoic acid head group and the lipophilic aryloxy tail. The carboxylic acid moiety is crucial for forming ionic bonds and hydrogen bonds with polar residues in the active sites of enzymes and receptors. ijpsr.com This acidic group often acts as a key anchoring point, orienting the rest of the molecule for optimal interaction.

The aromatic ring system and its substituents, in this case, the 3,5-difluorophenoxy group, contribute to the molecule's hydrophobicity and can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions with nonpolar pockets within the target protein. The fluorine atoms on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing binding affinity and altering metabolic stability. researchgate.net The specific substitution pattern of these fluorine atoms can also dictate the selectivity of the compound for different isoforms of a target protein.

Enzyme Modulation Studies

Based on its structural characteristics, this compound is hypothesized to modulate the activity of several enzyme systems.

Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. orientjchem.orghumanjournals.com While this compound is an aryloxypropanoic acid, its structural similarity to profens suggests a potential for similar activity. The biological response of NSAIDs is primarily due to the suppression of prostaglandin biosynthesis. orientjchem.org It is plausible that the carboxylic acid group of this compound could interact with key residues in the active site of COX-2, in a manner analogous to other NSAIDs, thereby blocking the entry of the natural substrate, arachidonic acid. The difluorinated phenyl ring would likely occupy a hydrophobic pocket in the enzyme's active site. For a related compound, 3-(2,5-Difluorophenoxy)propanoic acid, anti-inflammatory properties similar to COX-2 inhibitors have been suggested, indicating a potential modulation of prostaglandin synthesis.

| Molecular Feature | Potential Interaction with COX-2 Active Site | Reference Analogy |

|---|---|---|

| Propanoic Acid Moiety | Ionic and hydrogen bonding with polar residues (e.g., Arginine, Tyrosine) | Arylpropionic Acid NSAIDs orientjchem.orghumanjournals.com |

| Difluorophenoxy Group | Hydrophobic interactions within a nonpolar pocket of the active site | Arylpropionic Acid NSAIDs orientjchem.org |

| Fluorine Substituents | May enhance binding affinity and selectivity | General principles of fluorination in drug design researchgate.net |

Beyond the COX enzymes, the aryloxypropanoic acid scaffold has the potential to interact with a range of other metabolic enzymes. The carboxylic acid group can be metabolically activated to form acyl-CoA thioesters. researchgate.net This activation is catalyzed by acyl-CoA synthetases, which are found in various cellular compartments, including the mitochondria and endoplasmic reticulum. researchgate.net The formation of these reactive metabolites can lead to interactions with other enzymes and proteins.

Receptor Interaction and Signaling Pathway Analysis

The structural features of this compound also suggest potential interactions with various cellular receptors, leading to the modulation of signaling pathways.

While there is no direct evidence linking the aryloxypropanoic acid scaffold to metabotropic glutamate receptor 5 (mGluR5), the general principles of small molecule-GPCR interactions can be considered. GPCRs possess binding pockets that can accommodate a wide variety of ligands. The interaction of a small molecule like this compound would depend on the specific topology and amino acid composition of the binding site of a particular GPCR. The difluorophenoxy moiety could potentially interact with hydrophobic regions within the transmembrane domains of a GPCR, while the propanoic acid could form interactions with polar residues. However, without specific experimental data, any interaction with mGluR5 or other GPCRs remains speculative.

A more established area of activity for aryloxypropanoic acid derivatives is the activation of peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. Several studies have demonstrated that compounds with this scaffold can act as agonists for PPARs, particularly PPARα and PPARγ.

The activation mechanism typically involves the binding of the ligand to the ligand-binding domain (LBD) of the PPAR. The carboxylic acid head group of the aryloxypropanoic acid is thought to form hydrogen bonds with key amino acid residues in the LBD, such as tyrosine and histidine. The hydrophobic tail of the molecule, including the aryloxy group, occupies a large hydrophobic pocket within the LBD. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. These genes are involved in lipid metabolism and glucose homeostasis. Given the structural similarities, it is plausible that this compound could also function as a PPAR agonist.

| Molecular Feature | Potential Interaction with PPAR Ligand-Binding Domain | Functional Consequence |

|---|---|---|

| Propanoic Acid Moiety | Hydrogen bonding with polar residues (e.g., Tyrosine, Histidine) | Anchoring of the ligand in the binding pocket |

| Difluorophenoxy Group | Hydrophobic interactions within the ligand-binding pocket | Stabilization of the active conformation |

| Overall Binding | Induces conformational change in the receptor | Recruitment of coactivators and activation of gene transcription |

Dynamics of Protein-Ligand Interactions

Direct studies detailing the specific protein-ligand binding dynamics of this compound are not extensively documented. However, its structural framework is integral to molecules designed as inhibitors of key enzymes. For instance, phenoxypropanoic acid derivatives are often key components of herbicides that target and inhibit protoporphyrinogen oxidase (PPO). nih.govacs.org

The interaction dynamics of such inhibitors with their target protein are complex and multifaceted. Molecular dynamics simulations and interaction profiling are crucial for understanding these relationships. chemrxiv.orgwhiterose.ac.uk Key interactions typically involve:

Hydrogen Bonds: The carboxylic acid group of the propanoic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The difluorophenoxy ring provides a hydrophobic region that can interact with nonpolar pockets within the target protein, contributing to binding stability. nih.gov

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding site. chemrxiv.org

The stability of the protein-ligand complex is a result of the sum of these non-covalent interactions. researchgate.net Techniques like molecular dynamics (MD) simulations are used to model these interactions over time, revealing the flexibility of both the ligand and the protein's active site, which is crucial for achieving an optimal binding conformation. whiterose.ac.uknih.gov

Table 1: Potential Molecular Interactions of this compound with Protein Targets

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Difluorophenyl Ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Elucidation of Cellular Pathway Modulation Mechanisms

The primary mechanism through which compounds related to this compound modulate cellular pathways is through the inhibition of critical enzymes. cambridge.org When used as an intermediate for PPO-inhibiting herbicides, the resulting active compound disrupts the chlorophyll and heme biosynthesis pathway in plants. acs.orgunl.edu

Mechanism of PPO Inhibition:

Enzyme Blockage: The inhibitor molecule binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.edu

Substrate Accumulation: This blockage leads to the accumulation of protoporphyrinogen IX in the cell. cambridge.org

Extracellular Oxidation: Protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized by non-enzymatic processes in the cytoplasm, forming protoporphyrin IX. cambridge.org

Photosensitization and Damage: The accumulated protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen. cambridge.org

Cell Death: This singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the loss of membrane integrity and ultimately, cell death. unl.edu

This disruption of a fundamental biosynthetic pathway demonstrates how a specific molecular structure can induce significant cellular damage. While this pathway is specific to plants, similar principles of enzyme inhibition can apply to pathways in other organisms, such as the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is involved in fibrosis and can be modulated by other complex benzoic acid derivatives. mdpi.com

Investigation of Antimicrobial Mechanisms (e.g., in vitro studies on bacterial strains)

While specific studies on the antimicrobial properties of this compound are not prominent, the general class of propanoic acid derivatives has been investigated for antimicrobial activity. nih.govmdpi.com The mechanisms by which these compounds can exert antimicrobial effects are varied.

One proposed mechanism for short-chain fatty acids like propionate involves the disruption of bacterial cellular homeostasis. nih.gov This can occur through:

Intracellular Acidification: The un-dissociated acid can diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This can inhibit the function of pH-sensitive enzymes and metabolic processes. nih.gov

Membrane Disruption: Some antimicrobial peptides and molecules can interfere with the bacterial cell wall or membrane, leading to lysis. nih.gov

Inhibition of Biofilm Formation: Certain propionate compounds have been shown to reduce biofilm formation at sub-inhibitory concentrations, potentially by interfering with bacterial motility or the synthesis of extracellular polymers. nih.gov

In vitro studies on related compounds have demonstrated efficacy against various bacterial strains, including multi-drug resistant pathogens. mdpi.com For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against strains like Acinetobacter baumannii. mdpi.com

Table 2: Potential Antimicrobial Mechanisms of Propanoic Acid Derivatives

| Mechanism | Description | Target Organisms |

| Intracellular Acidification | Diffusion across the membrane and dissociation in the cytoplasm lowers internal pH, disrupting cellular functions. | Bacteria, Fungi |

| Inhibition of Biofilm Formation | Interference with motility and synthesis of extracellular matrix components. | Bacteria |

| Cell Wall/Membrane Disruption | Direct interaction with and damage to the bacterial cell wall or membrane integrity. | Bacteria, Fungi |

Biophysical Characterization Methods for Molecular Interactions

A variety of biophysical techniques are essential for characterizing the molecular interactions between a ligand like this compound and its biological targets. nih.gov These methods provide quantitative and qualitative data on binding affinity, thermodynamics, kinetics, and structural changes.

Key methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). whiterose.ac.uk This helps in understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data, including association (kon) and dissociation (koff) rates, in addition to binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex in solution. It can identify the specific atoms involved in the interaction and characterize conformational changes in the protein upon ligand binding. whiterose.ac.uk

X-ray Crystallography: This technique provides a static, high-resolution 3D structure of the protein-ligand complex, offering precise details about the binding mode, orientation of the ligand, and specific atomic contacts.

Mass Spectrometry (MS): MS techniques can be used to confirm the stoichiometry of protein-ligand complexes and, when coupled with methods like hydrogen-deuterium exchange, can reveal changes in protein conformation and solvent accessibility upon binding. nih.gov

These methods, often used in combination, provide a comprehensive picture of the molecular interactions that underpin the biological activity of a compound.

Conclusion

3-(3,5-Difluorophenoxy)propanoic acid stands as a testament to the power of strategic molecular design in chemical research. By combining the beneficial properties of a fluorinated aromatic ring with the versatile reactivity of an aryloxypropanoic acid, this compound serves as a valuable and key research scaffold. Its role as a crucial intermediate in the synthesis of the pharmaceutical agent Tegoprazan underscores its practical importance. As the quest for novel and improved chemical entities continues, the utility of well-designed building blocks like this compound will undoubtedly remain a cornerstone of innovation in the chemical sciences.

Advanced Computational and Theoretical Studies of 3 3,5 Difluorophenoxy Propanoic Acid

Advanced computational and theoretical studies are instrumental in modern drug discovery and materials science, providing deep insights into the behavior of molecules at an atomic level. For 3-(3,5-Difluorophenoxy)propanoic acid, these in silico techniques can elucidate its potential biological interactions, conformational dynamics, electronic characteristics, and suitability as a drug candidate. By simulating complex molecular systems, researchers can predict properties and guide experimental work, accelerating the design and development of new chemical entities.

Potential Academic Applications and Interdisciplinary Research

Applications in Agrochemical Research and Development (e.g., Herbicidal Agents based on related structures)

The phenoxypropanoic acid scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. These compounds often act by inhibiting critical plant enzymes. For instance, many herbicides containing the 2-(4-aryloxyphenoxy)propanoic acid structure are known to inhibit acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid biosynthesis in grasses. jlu.edu.cnepa.gov This inhibition leads to the disruption of cell membrane formation and ultimately the death of the weed.

While direct studies on the herbicidal activity of 3-(3,5-Difluorophenoxy)propanoic acid are not extensively documented in publicly available literature, the structural similarity to known herbicidal agents suggests its potential as a lead structure for the development of new herbicidal agents. The presence of the difluoro substitution on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are all critical factors for potent and selective herbicidal activity. Research into novel 2-(4-aryloxyphenoxy)propionamide derivatives has shown that modifications to the aryl group can lead to compounds with moderate to good herbicidal activity against various weeds. jlu.edu.cnepa.gov Further investigation into derivatives of this compound could therefore yield novel and effective herbicides.

| Related Compound Class | Mechanism of Action | Potential Application |

| Aryloxyphenoxypropionates | Acetyl-CoA carboxylase (ACCase) inhibition | Selective control of grass weeds |

| Phenoxypropanoic acid derivatives | Plant growth regulation (auxin mimics) | Broadleaf weed control |

Role as a Chemical Intermediate in Complex Organic Synthesis

One of the most well-documented applications of this compound is its role as a crucial intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan. acs.orgresearchgate.netchemicalbook.com Tegoprazan is a pharmaceutical agent used for the treatment of acid-related gastrointestinal disorders. chemicalbook.com

The synthesis of a key chiral chromanol moiety in Tegoprazan utilizes 3-(3,5-difluorophenoxy)propanoate as a starting material. researcher.life The manufacturing process involves several key steps where the unique structure of this intermediate is essential for building the final complex molecule. acs.org The development of efficient and economical routes for the synthesis of Tegoprazan highlights the industrial importance of this compound. acs.org

Beyond its specific use in the synthesis of Tegoprazan, the structure of this compound makes it a versatile building block for combinatorial chemistry and the synthesis of other complex molecules. nih.govnih.gov The presence of both an ether linkage and a carboxylic acid group provides two reactive sites for further chemical modifications, allowing for the creation of diverse molecular scaffolds. nih.govscienceopen.com The difluorinated phenyl ring can also be a key feature for modulating the pharmacological properties of new drug candidates. nih.gov

Application as Research Probes for Elucidating Biological System Mechanisms

Fluorinated organic molecules are increasingly being utilized as research probes to investigate and understand complex biological systems. The introduction of fluorine atoms into a molecule can provide a sensitive handle for detection by 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological environments. nih.govresearchgate.net

While specific applications of this compound as a research probe are still emerging, its structure lends itself to such uses. For example, it could be incorporated into larger molecules designed to interact with specific enzymes or receptors. The fluorine atoms would then serve as reporters, allowing researchers to monitor binding events and conformational changes in real-time. nih.govresearchgate.net

Furthermore, fluorinated amino acids and other small molecules have been developed as tracers for positron emission tomography (PET), a non-invasive imaging technique used in medical diagnostics and preclinical research. nih.govresearchgate.net Derivatives of this compound could potentially be developed into novel PET probes for imaging various biological targets.

Utility in Analytical Method Development and as Reference Standards

In the manufacturing of pharmaceuticals like Tegoprazan, it is crucial to have well-characterized reference standards for all intermediates to ensure the quality and purity of the final product. This compound, as a key intermediate, serves as a reference standard in the analytical methods developed for monitoring the synthesis of Tegoprazan. acs.org

High-performance liquid chromatography (HPLC) is a common analytical technique used for the separation, identification, and quantification of chemical compounds. The development of a robust HPLC method for the analysis of Tegoprazan would necessitate the use of pure this compound as a reference to identify and quantify its presence as a potential impurity in the final drug substance. researchgate.netresearcher.life While specific HPLC-UV methods for the direct quantification of this compound are not widely published, methods for similar organic acids are well-established and could be adapted. longdom.orglongdom.orgresearchgate.net

Future Research Trajectories and Open Questions

Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers or Derivatives

The synthesis of fluorinated organic compounds, particularly those with multiple stereogenic centers, presents a significant challenge in synthetic chemistry. researchgate.netnih.gov Future research on 3-(3,5-Difluorophenoxy)propanoic acid will necessitate the development of novel and highly efficient synthetic routes to access specific isomers and derivatives. A critical area of investigation will be the stereocontrolled synthesis of enantiomerically pure forms of the molecule. The biological activity of chiral drugs can vary significantly between enantiomers, with one isomer often being more potent or having a different pharmacological profile than the other. nih.govmdpi.comresearchfloor.orglongdom.orgveranova.com

The development of asymmetric synthetic methodologies will be paramount. This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key bond-forming reactions. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly challenging area that has garnered extensive attention from chemists. researchgate.netnih.gov Researchers will need to explore innovative strategies to overcome the hurdles associated with the stereoselective introduction of the propanoic acid side chain onto the difluorophenoxy scaffold.

Furthermore, the creation of a diverse library of derivatives will be crucial for structure-activity relationship (SAR) studies. This will involve the modification of both the phenoxy ring and the propanoic acid moiety. For instance, the introduction of additional substituents on the aromatic ring or functionalization of the carboxylic acid group could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The development of scalable and cost-effective synthetic routes will be essential for the eventual translation of any promising candidates from the laboratory to clinical applications. nih.gov

Table 1: Illustrative Synthetic Strategies for Future Exploration

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral transition metal catalysts or organocatalysts to induce enantioselectivity in the key bond-forming steps. | High efficiency and catalytic turnover, enabling the synthesis of enantiomerically enriched products. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a precursor to direct stereoselective transformations, followed by removal of the auxiliary. | Predictable stereochemical outcomes and well-established methodologies. |

| Biocatalysis | Employment of enzymes to catalyze stereospecific reactions, offering a green and highly selective alternative to traditional chemical methods. | High enantioselectivity and mild reaction conditions. |

| Flow Chemistry | Utilization of continuous-flow reactors to improve reaction efficiency, safety, and scalability. | Enhanced control over reaction parameters, improved yields, and potential for automation. |

Comprehensive Mechanistic Elucidation of Allosteric and Orthosteric Interactions

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. Future research should focus on a comprehensive mechanistic elucidation of the potential allosteric and orthosteric interactions of this compound. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the function of the active site. acs.orgnih.gov

The unique structural features of this compound, including the difluorinated phenyl ring and the flexible propanoic acid side chain, suggest the potential for both types of interactions. Computational modeling and simulation will be invaluable tools in predicting potential binding sites and modes of interaction with various protein targets. nih.govresearchgate.netpsu.edunormalesup.orgnih.gov These in silico approaches can help to prioritize experimental studies and provide insights into the molecular determinants of binding.

Experimental validation of these computational predictions will be crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the compound bound to its target protein, revealing the precise nature of the interactions. Biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction. Furthermore, functional assays will be necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity. The discovery of allosteric modulators is a rapidly growing area of drug discovery, offering the potential for greater selectivity and improved safety profiles compared to traditional orthosteric drugs. acs.orgnih.gov

Discovery of Undiscovered Bioactivities and Their Molecular Underpinnings

The full spectrum of biological activities for this compound remains to be discovered. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced or novel biological effects. nih.govnbinno.com A key avenue of future research will be the systematic screening of this compound against a wide range of biological targets to uncover previously unknown bioactivities.

High-throughput screening (HTS) campaigns, utilizing large and diverse libraries of assays, will be instrumental in this endeavor. These screens could encompass a variety of target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. The identification of any "hits" from these screens would then trigger a cascade of further investigations to validate the activity, determine the mechanism of action, and establish the molecular underpinnings of the observed effect.

Furthermore, phenotypic screening approaches, which assess the effect of a compound on cellular or organismal function without a preconceived target, could reveal unexpected therapeutic applications. The incorporation of fluorine into pharmaceuticals is a well-established strategy to improve drug-like properties, and fluorinated compounds are found in a significant percentage of approved drugs. nih.govnih.gov Given the prevalence of the phenoxypropanoic acid scaffold in various biologically active molecules, it is plausible that this compound possesses valuable and as-yet-undiscovered bioactivities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.comresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound and to predict their biological activities. By training ML models on large datasets of chemical structures and their associated biological data, it is possible to develop predictive models that can guide the synthesis of new compounds with desired properties. nih.govbenthamdirect.comacs.org

For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to virtually screen large libraries of hypothetical compounds, prioritizing those with the highest predicted potency and selectivity. This in silico screening approach can significantly reduce the time and resources required for experimental testing. mdpi.com